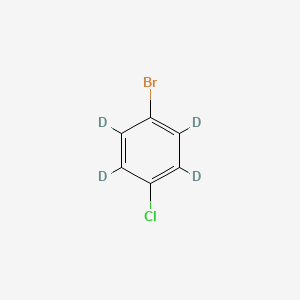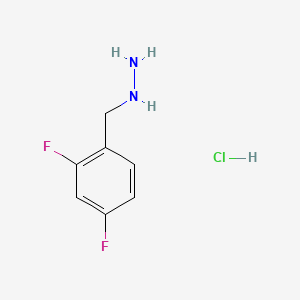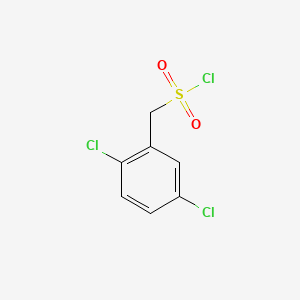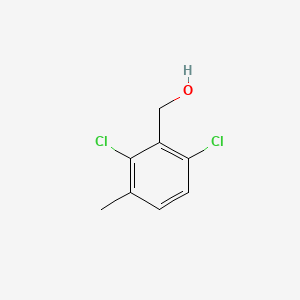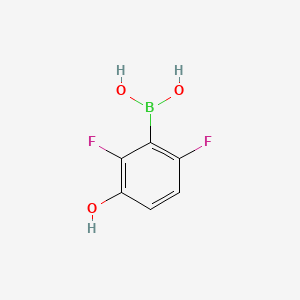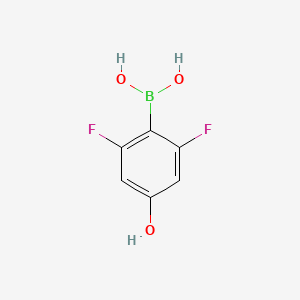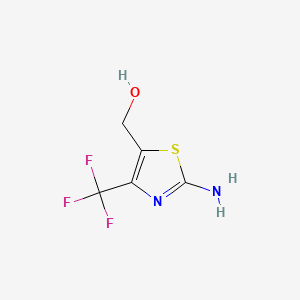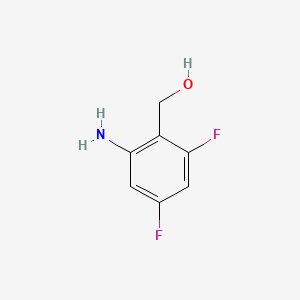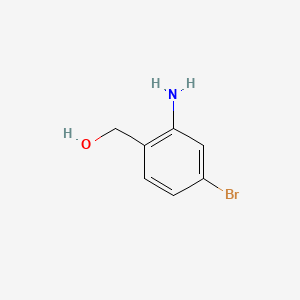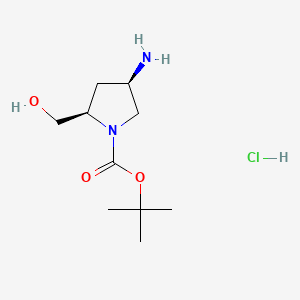
(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride is a chemical compound with the molecular formula C10H21ClN2O3. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and an amino group, making it a versatile intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride typically involves the protection of the amino group in pyrrolidine followed by the introduction of the hydroxymethyl group. One common method includes the following steps:
Protection of the Amino Group: The amino group in pyrrolidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Introduction of the Hydroxymethyl Group: The protected pyrrolidine is then reacted with formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Trifluoroacetic acid or hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Deprotected amines.
Substitution: Various substituted pyrrolidines depending on the reactants used.
科学研究应用
(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials
作用机制
The mechanism of action of (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can participate in metabolic pathways, influencing the synthesis and degradation of biomolecules.
相似化合物的比较
Similar Compounds
(2R,4R)-4-Amino-2-hydroxymethylpyrrolidine: Lacks the Boc protecting group.
(2S,4S)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride: Stereoisomer with different spatial arrangement.
(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine: Free base form without the hydrochloride salt
Uniqueness
(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both Boc and hydroxymethyl groups, making it a valuable intermediate in asymmetric synthesis and chiral resolution processes .
属性
IUPAC Name |
tert-butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLODQXSQDSMHU-SCLLHFNJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662553 |
Source


|
| Record name | tert-Butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161931-71-0 |
Source


|
| Record name | tert-Butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
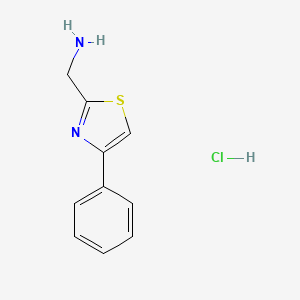
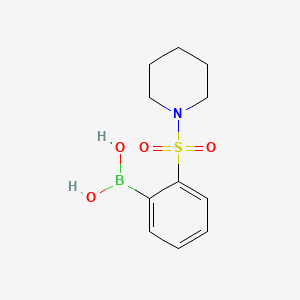
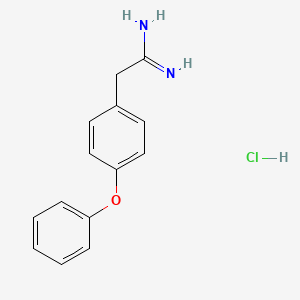
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B591513.png)
